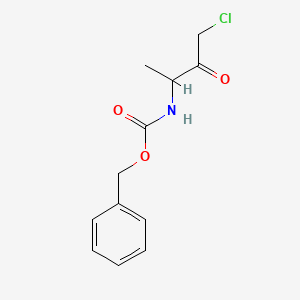
Z-L-Ala-chloromethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-Ala-chloromethylketone: is a synthetic organic compound that belongs to the class of chloromethyl ketones. It is characterized by the presence of a chloromethyl group attached to a ketone functional group. This compound is often used in biochemical research due to its ability to inhibit certain enzymes by covalently modifying their active sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Ala-chloromethylketone typically involves the chlorination of an appropriate precursor. One common method is the reaction of an amino acid derivative with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Z-L-Ala-chloromethylketone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding alcohol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include substituted amines, thiols, or alcohols.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: Z-L-Ala-chloromethylketone is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In biological research, it is used to study enzyme mechanisms and inhibition. It acts as an irreversible inhibitor for certain proteases by covalently modifying their active sites.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors for treating diseases such as cancer and viral infections.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Z-L-Ala-chloromethylketone exerts its effects by covalently modifying the active sites of target enzymes. The chloromethyl group reacts with nucleophilic residues (such as serine or cysteine) in the enzyme’s active site, leading to irreversible inhibition. This modification prevents the enzyme from catalyzing its substrate, thereby blocking its biological activity.
Comparison with Similar Compounds
- Z-L-Phe-chloromethylketone
- Z-L-Val-chloromethylketone
- Z-L-Leu-chloromethylketone
Comparison: While all these compounds share a common chloromethyl ketone structure, they differ in the amino acid residue attached to the ketone group. This difference in structure can lead to variations in their specificity and potency as enzyme inhibitors. Z-L-Ala-chloromethylketone is unique due to its specific interaction with certain enzymes, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
benzyl N-(4-chloro-3-oxobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-9(11(15)7-13)14-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDQMJAOUJQRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
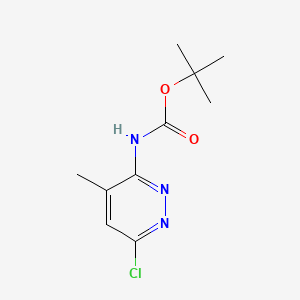
![3-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13496321.png)
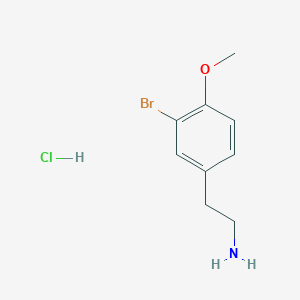
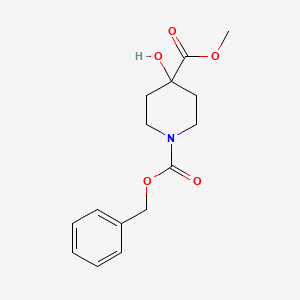
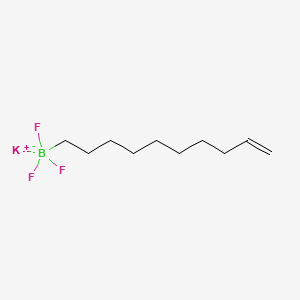

![N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B13496344.png)
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13496349.png)
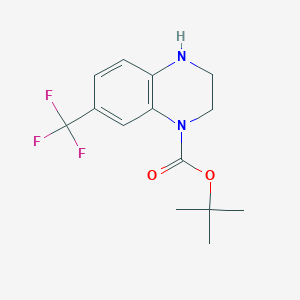
![Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)
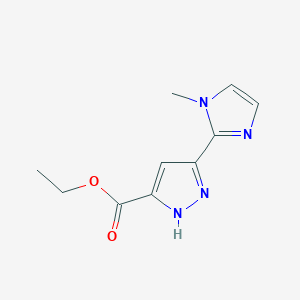
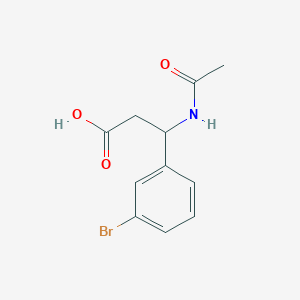

![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
